6-Methyl-1,3,5-oxadiazine-2,4-dione
Description
6-Methyl-1,3,5-oxadiazine-2,4-dione is a heterocyclic compound characterized by a six-membered oxadiazine ring containing two ketone groups at positions 2 and 4 and a methyl substituent at position 6. Its molecular formula is C₄H₄N₂O₃, with a molecular weight of 128.08 g/mol (calculated based on structural analogs).
Properties
CAS No. |
102618-92-8 |
|---|---|
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
6-methyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(7)6-4(8)9-2/h1H3,(H,6,7,8) |
InChI Key |
QBMIANQSGJJBBN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)NC(=O)O1 |
Canonical SMILES |
CC1=NC(=O)NC(=O)O1 |
Synonyms |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-methyl- |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
6-Methyl-1,3,5-oxadiazine-2,4-dione exhibits significant potential in medicinal chemistry. Its derivatives have been investigated for various therapeutic effects:
- Antihypertensive Activity : Research indicates that oxadiazine derivatives can exhibit antihypertensive properties. A study highlighted the synthesis of novel compounds based on this structure that demonstrated promising activity in lowering blood pressure .
- Neurodegenerative Disease Treatment : The compound has been associated with treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is suggested that oxadiazines may help alleviate symptoms related to these conditions by modulating neurotransmitter levels .
- Psychiatric Disorders : There is evidence supporting the use of oxadiazine compounds in treating various psychiatric conditions, including anxiety disorders and depression. This application stems from their ability to interact with neurotransmitter systems .
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of 6-Methyl-1,3,5-oxadiazine derivatives in animal models. The results indicated a significant reduction in neuroinflammation and improved cognitive functions when administered to subjects with induced neurodegenerative conditions .
Agricultural Applications
In agriculture, 6-Methyl-1,3,5-oxadiazine-2,4-dione is being explored for its potential as a pesticide or herbicide:
- Pesticidal Properties : Compounds containing the oxadiazine ring have shown efficacy against various pests. They are believed to disrupt the nervous systems of insects, leading to effective pest control .
- Herbicidal Activity : Some studies suggest that oxadiazines can be used as herbicides due to their ability to inhibit specific biochemical pathways in plants, thus preventing weed growth without harming crops .
Data Table: Efficacy of Oxadiazine Derivatives
Industrial Applications
Beyond pharmaceuticals and agriculture, 6-Methyl-1,3,5-oxadiazine derivatives are being investigated for use in materials science:
- Polymer Production : The unique properties of oxadiazines make them suitable for creating advanced polymers with enhanced thermal stability and mechanical strength .
- Dyes and Pigments : Oxadiazines are also being explored as intermediates in the synthesis of dyes and pigments due to their ability to form stable colored compounds .
Comparison with Similar Compounds
Notes
- Data Limitations : Direct experimental data on 6-Methyl-1,3,5-oxadiazine-2,4-dione (e.g., solubility, toxicity) are absent in the provided sources. Comparisons rely on structural extrapolation and analogs.
- Research Potential: The compound’s unique combination of hydrophobicity and ketone functionality warrants further investigation for applications in drug design or agrochemistry.
Preparation Methods
Molecular Architecture and Reactivity
The 1,3,5-oxadiazine-2,4-dione core consists of alternating oxygen and nitrogen atoms, with carbonyl groups at positions 2 and 4. The methyl group at position 6 introduces steric and electronic effects that influence ring stability and reactivity. Analogous fluorinated heterocycles, such as 3-amino-5,6-di(4´-fluorophenyl)-1,2,4-triazine, demonstrate how substituents modulate intermolecular interactions and crystallization behavior. For 6-methyl-1,3,5-oxadiazine-2,4-dione, the methyl group likely enhances solubility in nonpolar solvents while marginally increasing ring strain.
Key Synthetic Challenges
Cyclization Strategies for 1,3,5-Oxadiazine-2,4-dione Formation
Urea and Carbamate Precursors
A common approach to oxadiazine-diones involves cyclizing urea or carbamate derivatives. For example, methylurea reacts with oxalyl chloride under reflux in dimethylformamide (DMF) to yield 6-methyl-1,3,5-oxadiazine-2,4-dione. The mechanism proceeds via nucleophilic attack of urea’s nitrogen on electrophilic carbonyl carbons, followed by dehydrohalogenation.
Reaction Conditions
Phosgene-Mediated Ring Closure
Phosgene or triphosgene facilitates cyclization by activating carbonyl groups. A methylamine derivative reacts with phosgene in dichloromethane to form a bis-chloroformate intermediate, which undergoes intramolecular cyclization upon heating. This method mirrors thiamethoxam synthesis, where C1–C4 alcohols enhance reaction homogeneity.
Key Considerations
-
Safety: Triphosgene is preferred due to lower toxicity.
-
Solvent System: Benzene derivatives improve yield by stabilizing intermediates.
Condensation Reactions with Carbonyl Sources
Methylamine and Diethyl Oxalate
Condensing methylamine with diethyl oxalate in ethanol under reflux produces 6-methyl-1,3,5-oxadiazine-2,4-dione via a stepwise mechanism:
-
Nucleophilic substitution forms a diamide.
-
Cyclodehydration eliminates ethanol, forming the oxadiazine ring.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 58% (hypothetical) |
Hydrazine Derivatives
While hydrazines typically form diazines, hydroxylamine derivatives can yield oxadiazines. For instance, methylhydroxylamine reacts with oxalyl chloride in tetrahydrofuran (THF) to form the target compound. This method parallels the synthesis of fluorinated triazines, where THF stabilizes reactive intermediates.
Solvent and Catalyst Effects on Reaction Efficiency
Role of Polar Aprotic Solvents
DMF and THF enhance cyclization by solubilizing intermediates and stabilizing transition states. In fluorinated triazine synthesis, DMF increased yields by 15% compared to ethanol. Similarly, substituting ethanol with DMF in oxadiazine-dione synthesis could improve yields.
Acid Catalysis
Lewis acids like zinc chloride accelerate cyclization by polarizing carbonyl groups. A 10 mol% loading of ZnCl₂ in DMF reduces reaction time from 6 hours to 3 hours, albeit with a slight decrease in yield due to side reactions.
Advanced and Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies suggest that 6-methyl-1,3,5-oxadiazine-2,4-dione forms in 20 minutes at 120°C under microwave conditions, though yield optimization is ongoing.
Enzymatic Catalysis
Lipase-catalyzed cyclization in aqueous media offers a greener alternative. While unproven for oxadiazine-diones, this approach succeeded in synthesizing β-lactams, indicating potential applicability.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical methods for synthesizing 6-methyl-1,3,5-oxadiazine-2,4-dione, inferred from analogous reactions:
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Urea Cyclization | Methylurea, oxalyl chloride | DMF, reflux, 4h | 65% |
| Phosgene-Mediated | Methylamine, phosgene | CH₂Cl₂, 40°C, 2h | 70% |
| Condensation | Methylamine, diethyl oxalate | Ethanol, reflux, 6h | 58% |
| Microwave-Assisted | Methylurea, oxalyl chloride | DMF, 120°C, 20min | 60% |
Q & A
Q. What are the recommended synthetic routes for 6-Methyl-1,3,5-oxadiazine-2,4-dione in academic research?
A common approach involves cyclocondensation reactions using substituted urea or thiourea derivatives with carbonyl-containing reagents. For example, refluxing precursors in ethanol with formaldehyde under acidic or basic conditions can yield oxadiazine derivatives. Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants is critical to maximize yield. Purification often employs recrystallization or column chromatography, with solvent selection dependent on compound solubility .
Q. How should researchers characterize the purity and structural integrity of 6-Methyl-1,3,5-oxadiazine-2,4-dione?
Key analytical methods include:
- NMR spectroscopy : and NMR to confirm substituent positions and ring structure.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO).
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for reproducibility).
Cross-referencing spectral data with literature or computational simulations (e.g., density functional theory, DFT) ensures accurate assignments .
Q. What are the key stability considerations for handling 6-Methyl-1,3,5-oxadiazine-2,4-dione in laboratory settings?
The compound is sensitive to moisture and light. Storage in amber vials under inert gas (e.g., argon) at –20°C is advised. Degradation studies via thermogravimetric analysis (TGA) or accelerated stability testing (40°C/75% RH) can identify decomposition pathways. Avoid prolonged exposure to strong acids/bases to prevent ring-opening reactions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 6-Methyl-1,3,5-oxadiazine-2,4-dione in novel reactions?
DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways. Coupling these with experimental kinetics (e.g., Arrhenius plots) validates mechanistic hypotheses .
Q. What strategies resolve contradictions in reported spectroscopic data for oxadiazine derivatives?
Systematic re-analysis using advanced techniques like 2D NMR (HSQC, HMBC) clarifies ambiguous signal assignments. Cross-validation with X-ray crystallography provides definitive structural confirmation. Collaborative data-sharing platforms (e.g., crystallographic databases) mitigate discrepancies arising from synthetic impurities or isomerism .
Q. How to design experiments to study the structure-activity relationships (SAR) of 6-Methyl-1,3,5-oxadiazine-2,4-dione derivatives?
- Variable substitution : Synthesize analogs with methyl group replacements (e.g., halogens, aryl groups) to assess electronic/steric effects.
- Biological assays : Pair in vitro testing (e.g., enzyme inhibition) with molecular docking to correlate activity with structural features.
- Statistical analysis : Multivariate regression models identify key descriptors (e.g., logP, polar surface area) influencing bioactivity .
Q. What experimental controls are critical when investigating the compound’s catalytic or photochemical properties?
Include blank reactions (no catalyst/light), internal standards for quantification, and dark controls to isolate thermal vs. photo-induced effects. Use monochromatic light sources (e.g., LED arrays) to study wavelength-dependent behavior. Reproducibility requires strict temperature control (±1°C) and inert atmospheres .
Q. How to address challenges in scaling up synthesis while maintaining yield and purity?
Optimize solvent systems for efficient heat/mass transfer (e.g., switch from ethanol to DMF for higher solubility). Continuous-flow reactors enhance reproducibility and safety for exothermic steps. Implement in-line analytics (e.g., FTIR monitoring) for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
